
Paliroden
Übersicht
Beschreibung
Paliroden ist eine oral aktive, neurotrophe, nicht-peptidische Verbindung, die die Synthese von endogenen Neurotrophinen aktiviert. Es hat sich gezeigt, dass es das Bildungstempo sowohl von neuronalen Vorläuferzellen als auch von reifen Neuronen steigert. This compound wird hauptsächlich für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit untersucht .
Vorbereitungsmethoden
Die Synthese von Paliroden umfasst mehrere Schritte, beginnend mit der Herstellung der Biphenyl- und Trifluormethylphenyl-Zwischenprodukte. Diese Zwischenprodukte werden dann einer Reihe von Reaktionen unterzogen, einschließlich Alkylierung und Cyclisierung, um die endgültige Verbindung zu bilden. Die industriellen Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Paliroden unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, um verschiedene substituierte Derivate zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Neuroprotection and Neurogenesis
Paliroden has been shown to enhance the formation of neural progenitors and mature neurons. This property makes it a candidate for addressing neurodegenerative conditions where neuronal loss is prevalent. Studies indicated that it could potentially improve cognitive functions by promoting neurogenesis in the adult brain .
Alzheimer's Disease
This compound was evaluated in a Phase II clinical trial aimed at assessing its effects on patients with Alzheimer's disease. The study focused on measuring changes through -Dopa PET imaging to observe dopaminergic activity and neurodegeneration progression . Although results were initially promising, the drug did not demonstrate sufficient efficacy to warrant further development.
Parkinson's Disease
In Parkinson's disease research, this compound was similarly assessed for its ability to slow disease progression and improve symptoms. A multicenter randomized trial investigated its effects on early-onset Parkinson's patients, focusing on the time until the initiation of standard treatment (levodopa or dopamine agonists) became necessary . The findings suggested a significant decline in symptoms among treated participants, although this was not sustained in later stages of development.
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Condition | Phase | Key Findings |
---|---|---|---|
Effects of this compound on Alzheimer’s Disease | Alzheimer’s Disease | Phase II | Investigated effects on cognitive decline; insufficient efficacy noted. |
This compound in Early-Onset Parkinson’s Disease | Parkinson’s Disease | Phase II | Significant symptom reduction observed; further development discontinued due to mixed results. |
Detailed Insights from Clinical Trials
- Alzheimer’s Disease Trial :
- Parkinson’s Disease Trial :
Wirkmechanismus
Paliroden exerts its effects by activating the synthesis of endogenous neurotrophines, which are essential for the growth, survival, and differentiation of neurons. It may act as an irreversible inhibitor of monoamine oxidase B (MAOB), thereby increasing the levels of neurotrophic factors in the brain. This mechanism helps in the formation of neural progenitors and mature neurons, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Paliroden ist im Vergleich zu anderen neurotrophen Verbindungen aufgrund seiner nicht-peptidischen Natur und seiner Fähigkeit, oral aktiv zu sein, einzigartig. Ähnliche Verbindungen umfassen:
Xaliproden: Eine weitere neurotrophe Verbindung, die hinsichtlich ihres Potenzials zur Behandlung neurodegenerativer Erkrankungen untersucht wird.
Selegilin: Ein Monoaminoxidase-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
Rasagilin: Ein weiterer Monoaminoxidase-B-Inhibitor mit neuroprotektiven Eigenschaften.
This compound zeichnet sich durch seine spezifische Aktivierung von endogenen Neurotrophinen und sein Potenzial für eine höhere Wirksamkeit bei der Förderung der Neurogenese aus .
Biologische Aktivität
Paliroden, also known as SR57667B, is a non-peptidic neurotrophic compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's Disease and Parkinson's Disease. This article provides a comprehensive overview of its biological activity, mechanisms of action, clinical trial findings, and relevant case studies.
Chemical Characteristics
- Chemical Formula : CHFN
- Molecular Weight : Average 407.48 g/mol
- Type : Small Molecule
- DrugBank Accession Number : DB05454
This compound primarily functions by activating the synthesis of endogenous neurotrophins, which are crucial for the survival and differentiation of neurons. It has been suggested that it may also act as an irreversible inhibitor of monoamine oxidase B (MAOB), contributing to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine . Additionally, this compound has been shown to inhibit acetylcholinesterase and impair β-amyloid formation, both critical factors in the pathology of Alzheimer's and Parkinson's diseases .
Biological Activity
This compound's biological activity can be summarized as follows:
- Neurogenesis : Increases the formation of neural progenitors and mature neurons.
- Neuroprotection : Exhibits protective effects against neurotoxicity.
- Cognitive Enhancement : Potentially improves cognitive functions in neurodegenerative conditions.
Clinical Trials and Research Findings
Several clinical trials have been conducted to evaluate the efficacy of this compound in treating Parkinson's Disease:
Phase II Trials
- Study Title : Effect of SR57667B on 18F-Dopa PET Imaging in Patients with Parkinson's Disease
- Trial Design :
Case Studies
A notable case study involved the use of artificial intelligence to assess preclinical neurotoxicity related to this compound. Researchers utilized AI models to analyze histological changes in astrocytes, providing quantitative data that enhanced the understanding of this compound's neuroprotective properties. This approach minimized subjectivity in pathological evaluations and allowed for more consistent results across studies .
Data Table: Summary of Clinical Trials Involving this compound
Eigenschaften
IUPAC Name |
1-[2-(4-phenylphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEWKIDCGDXBDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870180 | |
Record name | Paliroden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SR 57667 may be an irreversible MAOB inhibitor. | |
Record name | Paliroden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
188396-77-2 | |
Record name | Paliroden [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188396772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paliroden | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paliroden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PALIRODEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VJ76L90T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.